molecular formula C7H7NO B067943 2,3-Dihydrofuro[3,2-c]pyridine CAS No. 193605-29-7

2,3-Dihydrofuro[3,2-c]pyridine

Cat. No. B067943
M. Wt: 121.14 g/mol
InChI Key: IEOVDQSGJDUASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine derivatives involves several key strategies, including direct N-amination, 1,3-dipolar cycloaddition reactions, and reactions with 3-chloroperbenzoic acid to form N-oxides. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized by direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, leading to the generation of zwitterionic furo[3,2-c]pyridinium N-imides and further cycloaddition reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structures of 2,3-Dihydrofuro[3,2-c]pyridine derivatives are characterized by their bicyclic frameworks, which include various substituents influencing their chemical behavior and properties. For example, the synthesis and structural determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile revealed the importance of substituents on the cyclohepta ring for determining the molecule's configuration (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2,3-Dihydrofuro[3,2-c]pyridine derivatives are diverse, including bromination, nitration, and chlorination, which lead to the formation of various functionalized compounds. For instance, bromination of difuro[3,2-c:3′,2′-e]pyridine with molecular bromine resulted in bromo and dibromo derivatives, demonstrating the compound's reactivity towards halogenation (Shiotani et al., 1999).

Physical Properties Analysis

The physical properties of 2,3-Dihydrofuro[3,2-c]pyridine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the bicyclic framework.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are essential for understanding the behavior of 2,3-Dihydrofuro[3,2-c]pyridine derivatives in chemical reactions and their potential applications. For example, the reactivity of N-oxides of 2,3-dihydrofuro[2,3-b]- and -[3,2-c]pyridine towards nitration and chlorination reveals insights into the electrophilic substitution reactions characteristic of these compounds (Shiotani et al., 1997).

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Nitration, chlorination, acetoxylation, and cyanation of 2,3-dihydrofuro[3,2-c]pyridine N-oxides have been studied to produce nitropyridine, chloropyridine derivatives, acetoxy derivatives, and cyanopyridine compounds. These reactions are crucial for creating variously substituted pyridine derivatives with potential applications in pharmaceuticals and materials science (Shiotani et al., 1997).
    • Electrophilic substitution reactions like bromination, chlorination, and oxidation have been applied to furo[3,2-c]pyridine to produce derivatives such as dihydrofuro[3,2-c]pyridine and pyridine N-oxides, which are intermediates in various chemical syntheses (McFarland et al., 1975).
  • Pharmaceutical and Biological Applications :

    • Dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin, which is significant for their potential use in immune-related disorders and diseases (Lena et al., 2008).
    • Synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been achieved through a novel multicomponent reaction, indicating their potential in creating complex molecules for pharmaceutical applications (Fayol & Zhu, 2004).
  • Advanced Materials and Catalysis :

    • A domino reaction has been developed for synthesizing novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and ketones, indicating their potential use in creating new materials or catalysts with unique properties (Pizzuti et al., 2020).
    • The C-2 selective alkenylation of pyridine derivatives has been achieved using nickel/Lewis acid catalysis, demonstrating the potential for creating modified pyridines for use in catalysis and material science (Nakao et al., 2008).

properties

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOVDQSGJDUASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[3,2-c]pyridine

CAS RN

193605-29-7
Record name 2,3-Dihydrofuro[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193605-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,3H-furo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of furo[3,2-c]pyridine (500 mg, 4.20 mmol) in acetic acid (8 mL) was added 5% palladium-carbon powder (manufactured by WAKO, 250 mg), and the mixture was stirred at room temperature for 24 hr under a hydrogen atmosphere. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (365 mg, yield 72%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[3,2-c]pyridine
Reactant of Route 2
2,3-Dihydrofuro[3,2-c]pyridine
Reactant of Route 3
2,3-Dihydrofuro[3,2-c]pyridine
Reactant of Route 4
2,3-Dihydrofuro[3,2-c]pyridine
Reactant of Route 5
2,3-Dihydrofuro[3,2-c]pyridine
Reactant of Route 6
2,3-Dihydrofuro[3,2-c]pyridine

Citations

For This Compound
24
Citations
P Huang, R Zhang, Y Liang, D Dong - Organic letters, 2012 - ACS Publications
Two novel routes based on [5C + 1N] annulations for the synthesis of 2,3-dihydrofuro[3,2-c]pyridines are described. Ammonium acetate (NH 4 OAc) is used as an ammonia source in …
Number of citations: 25 pubs.acs.org
T Koike, T Takai, Y Hoashi, M Nakayama… - Journal of medicinal …, 2011 - ACS Publications
Novel tricyclic dihydrofuran derivatives were designed, synthesized, and evaluated as melatonin receptor (MT 1 /MT 2 ) ligands based on the previously reported 1,6-dihydro-2H-indeno[…
Number of citations: 69 pubs.acs.org
JW Mcfarland, WA Essary, L Cilenti… - Journal of …, 1975 - Wiley Online Library
Furo[3,2‐c] pyridine (I) was nitrated to give 2‐nitrofuro[3,2‐c]pyridine (II). Bromination and chlorination of I gave, respectively, 2,3‐dibromo‐2,3‐dihydrofuro[3,2‐c]pyridine (III) and 2,3‐…
Number of citations: 10 onlinelibrary.wiley.com
S Shiotani, M Kurosaki, K Taniguchi… - Journal of …, 1997 - Wiley Online Library
Nitration of 2,3‐dihydrofuro[3,2‐b]‐ N‐oxide 3b and ‐[2,3‐c]pyridine N‐oxide 3c afforded the nitropyridine compounds 4b, 5b and 6 from 3b and 4c, 5c, 5′c and 7 from 3c, while ‐[2,3‐b]…
Number of citations: 4 onlinelibrary.wiley.com
S Yamaguchi, H Saitoh, M Kurosaki… - Journal of …, 1999 - Wiley Online Library
Bromination of α‐cyanopyridine derivatives of furopyridines 1a‐d gave the 2,3‐dibromo‐2,3‐dihydro compounds 2a‐d in excellent yields. Treatment of 2a‐d with sodium hydroxide in …
Number of citations: 3 onlinelibrary.wiley.com
JT Kuethe - Tetrahedron, 2019 - Elsevier
A strategy for the efficient and rapid one-pot synthesis of 2-aryl-2,3-dihydrofuro[3,2-b], [3,2-c], and [2,3-b]pyridines from readily available o-nitropicolines and aromatic aldehydes is …
Number of citations: 3 www.sciencedirect.com
MVN de Souza, Z Yan, RH Dodd - Heterocycles: an international journal …, 2004 - cir.nii.ac.jp
… Synthesis of 2 3 Dihydrofuro 3 2 c pyridine 3 4 dicarboxylic Acid a Conformationally Constrained Analogue of the Subtype Selective NMDA Receptor Agonist Homoquinolinic Acid …
Number of citations: 4 cir.nii.ac.jp
A Goti, B Anichini, A Brandi, S Kozhushkov… - The Journal of …, 1996 - ACS Publications
Bicyclopropylidene smoothly undergoes 1,3-dipolar cycloadditions to nitrones or nitrile oxides under different reaction conditions. The strained bisspirocyclopropanated isoxazolidines …
Number of citations: 53 pubs.acs.org
조성윤, 강승규, 박경호, 김성수, 전혜경… - Bulletin of the Korean …, 1998 - koreascience.kr
The ratio of isomers were easily determined by" H NMR spectra and HPLC. The" H NMR of 1b showed two doublet proton of pyridine moiety. On the other hand, the" H NMR of 1c …
Number of citations: 3 koreascience.kr
B Iddon, H Suschitzky, JA Taylor - Journal of the Chemical Society …, 1979 - pubs.rsc.org
The ethers (1), (2), and (7)–(10) were prepared by alkylation of tetrachloro-4(or 2)-hydroxypyridine. Alkylation of the 2-hydroxy-compound also gave the 1-alkyltetrachloro-2-pyridones (…
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.